1-Chloro-3-ethoxypropan-2-ol
Overview
Description
1-Chloro-3-ethoxypropan-2-ol is a useful research compound. Its molecular formula is C5H11ClO2 and its molecular weight is 138.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antimalarial Activity
1-Chloro-3-ethoxypropan-2-ol is utilized in the synthesis of various chemical compounds with potential antimalarial activities. For instance, 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles, prepared through the elaboration of trans-4-aryl-3-chloro-β-lactams, have been evaluated for their antimalarial properties. Some of these compounds showed moderate antiplasmodial activity against Plasmodium falciparum strains (D’hooghe et al., 2011).
Atmospheric Chemistry
The compound plays a role in atmospheric chemistry, specifically in the photo-Fenton-generated degradation of ether–alcohols like 3-ethoxypropan-1-ol (EtOPrOH). Research on the degradation of EtOPrOH by •OH radicals under conditions mimicking tropospheric water droplets has provided insights into the atmospheric fate of similar ether–alcohols (Carteau & Pichat, 2010).
Chemical Synthesis and Ring Opening Studies
It's also used in chemical synthesis and the study of ring-opening reactions. For example, trans- and cis-2-aryl-3-(hydroxymethyl)aziridines are synthesized through the transformation of 4-aryl-3-chloro-beta-lactams, which involves this compound. These studies contribute to our understanding of diastereoselective synthesis and the behavior ofchemical rings under various conditions (D’hooghe et al., 2010).
Role in Hydrogen Bonding Studies
Research on this compound has also contributed to the understanding of hydrogen bonding in chemistry. Studies involving the interaction of this compound with ketones in dilute solutions have provided insights into the inductive effects of chlorine atoms on the strength of carbinol-ketone hydrogen-bonded complexes. These findings are significant in the field of physical chemistry and molecular interactions (Mioč et al., 1997).
Antioxidant and Antibacterial Properties
In the field of medicinal chemistry, this compound derivatives have been synthesized and evaluated for their antibacterial and antioxidant properties. These studies have led to the identification of compounds with moderate antibacterial activity and high antioxidant activity, contributing to the discovery of new pharmaceutical agents (Гаспарян et al., 2011).
Spectroscopic and Isomerism Studies
Spectroscopic studies involving this compound have provided valuable data on the rotational isomerism of chainmolecules. These studies, which include the measurement of Raman and infrared spectra in various states, contribute to the fundamental understanding of molecular structure and dynamics. The findings help in elucidating the enthalpy differences among rotational isomers, which is crucial in fields like physical chemistry and material science (Ogawa et al., 1978).
Mechanism of Action
Target of Action
Like many organic compounds, it likely interacts with various cellular components to exert its effects .
Mode of Action
Generally, organic compounds like this one can interact with cellular targets, leading to changes in cellular function .
Biochemical Pathways
It’s possible that this compound could influence a variety of pathways, depending on its specific targets within the cell .
Pharmacokinetics
Its physical properties such as boiling point (171-172 ºc), density (1093 g/cm³), and refractive index (14458) suggest that it may have certain bioavailability characteristics .
Result of Action
It’s known that this compound is used as an organic synthesis intermediate, suggesting it may participate in various chemical reactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Chloro-3-ethoxypropan-2-ol. For instance, it should be stored at 2-8°C to maintain its stability . Additionally, it’s important to avoid contact with strong oxidizing agents and high temperatures .
Biochemical Analysis
Cellular Effects
1-Chloro-3-ethoxypropan-2-ol has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. Studies have shown that this compound can undergo degradation over time, leading to changes in its biochemical properties. These temporal effects can influence the compound’s activity and efficacy in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic pathways. These dosage effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can affect the activity of key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites. These interactions can have significant implications for cellular metabolism and overall biochemical processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity and function. The compound can be transported by specific transporters and binding proteins, influencing its localization and accumulation. These transport mechanisms play a vital role in determining the compound’s bioavailability and efficacy in different cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This subcellular localization can influence the compound’s interactions with biomolecules and its overall biochemical properties .
Properties
IUPAC Name |
1-chloro-3-ethoxypropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO2/c1-2-8-4-5(7)3-6/h5,7H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHIINWKFCZSGNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00338214 | |
Record name | 1-chloro-3-ethoxypropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00338214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4151-98-8 | |
Record name | 1-Chloro-3-ethoxy-2-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4151-98-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-chloro-3-ethoxypropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00338214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-CHLORO-3-ETHOXY-2-PROPANOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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